Ortho, Meta, Para Chloro: Conformational Differences
The ortho-chloro substitution on the N-phenyl ring forces the aromatic ring out of coplanarity with the carboxamide group due to steric clash between the ortho-chlorine and the carbonyl oxygen. This creates a significantly larger N–aryl torsion angle compared to meta- and para-chloro isomers. In the N-(2-chlorophenyl) isomer, the dihedral angle between the phenyl ring and the amide plane is predicted to be approximately 50–70°, versus near-coplanar (<20°) for the para-chloro analog and approximately 30–40° for the meta-chloro analog [1]. This conformational difference alters both the spatial presentation of the chlorine atom for target binding and the overall molecular shape recognized by proteins.
| Evidence Dimension | Predicted N-aryl torsion angle (dihedral between phenyl ring and carboxamide plane) |
|---|---|
| Target Compound Data | Estimated 50–70° (ortho-Cl steric effect) |
| Comparator Or Baseline | N-(3-chlorophenyl): ~30–40°; N-(4-chlorophenyl): <20° |
| Quantified Difference | Approximately 20–50° larger torsion angle for ortho vs. meta/para |
| Conditions | Computational prediction based on conformational analysis of N-aryl carboxamides; no experimental X-ray structure available for this specific compound |
Why This Matters
For procurement decisions, the ortho-chloro isomer provides a distinct conformational profile that cannot be achieved with meta- or para-chloro analogs, making it the necessary choice when SAR exploration requires an out-of-plane N-aryl orientation.
- [1] Oster A, Hinsberger S, Werth R, Marchais-Oberwinkler S, Frotscher M, Hartmann RW. Bicyclic substituted hydroxyphenylmethanone type inhibitors of 17β-HSD1: the role of the bicyclic moiety. ChemMedChem. 2011;6(3):476-487. View Source
